molecular formula C16H11Cl2NO3 B2555500 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 320420-27-7

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

Cat. No. B2555500
M. Wt: 336.17
InChI Key: XIEYCNIGBOBJHN-UHFFFAOYSA-N
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Description

“2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C16H11Cl2NO3 . It has an average mass of 336.169 Da and a monoisotopic mass of 335.011597 Da .


Molecular Structure Analysis

The molecular structure of “2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” consists of 16 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Photoinduced Electron Transfer Oxygenations

Research by Wang et al. (2000) highlights the use of 4-Arylmethylene-1,3(2H,4H)-isoquinolinediones in photoinduced electron transfer oxygenations. These compounds, including derivatives similar to 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione, can afford oxiranes and isoquinolinetriones as major products in high yields. The process is initiated by single electron transfer in the presence of triethylamine, proceeding via the anion radicals of the substrates (Wang, Xiao Long, Tian, J., Ling, K., & Xu, Jian, 2000).

Synthesis of Heterocyclic Derivatives

Li et al. (2017) described a method for synthesizing heterocyclic derivatives, such as 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones, through a tandem nitration/cyclization reaction. This process uses nitrogen dioxide as a nitro source and oxidant, demonstrating a metal-free condition approach to modifying isoquinolinedione derivatives, suggesting potential avenues for further modification of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (Li, Xuanxuan, Zhuang, Shengyi, Fang, Xinxin, Liu, Ping, & Sun, P., 2017).

Redox Mediator Herbicides

A study by Mitchell et al. (2000) on derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione explores their potential as redox mediator herbicides. These derivatives were evaluated for their free-radical properties and reduction potentials, indicating their ability to function as redox mediators in stimulating oxygen consumption at photosystem I in isolated chloroplasts. While not directly mentioning 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione, this research suggests the potential utility of isoquinolinedione derivatives in agricultural applications (Mitchell, G., Clarke, E., Ridley, S. M., Gillen, K., Vohra, S., & Greenhow, D., 2000).

Crystal Structure Analysis

The crystal structure of isoquinolinedione derivatives has been analyzed in studies by Fun et al. (2010), demonstrating the geometric configurations and interactions within these compounds. While the specific compound studied is a 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the methodology and findings provide insight into the structural characteristics that could be relevant to 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (Fun, H., Goh, Jia Hao, Yu, Haitao, & Zhang, Yan, 2010).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-12-6-5-11(14(18)8-12)9-22-19-15(20)7-10-3-1-2-4-13(10)16(19)21/h1-6,8H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEYCNIGBOBJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

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